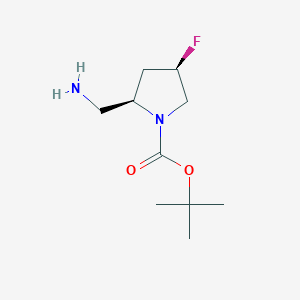

tert-Butyl (2R,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate

Description

tert-Butyl (2R,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate is a chiral compound featuring a tert-butyl ester group, an aminomethyl group, and a fluorine atom attached to a pyrrolidine ring

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2R,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-6-7(11)4-8(13)5-12/h7-8H,4-6,12H2,1-3H3/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADYKTRZKFJROI-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Esterification: The tert-butyl ester group can be introduced using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the fluorine atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

Oxidation: Formation of N-oxides or carbonyl compounds.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrrolidines.

Scientific Research Applications

tert-Butyl (2R,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.

Biological Studies: It can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industrial Applications: The compound can be used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of tert-Butyl (2R,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The tert-butyl ester group can provide steric hindrance, influencing the compound’s overall reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl (2R,4R)-2-(aminomethyl)-4-chloropyrrolidine-1-carboxylate

- tert-Butyl (2R,4R)-2-(aminomethyl)-4-bromopyrrolidine-1-carboxylate

- tert-Butyl (2R,4R)-2-(aminomethyl)-4-iodopyrrolidine-1-carboxylate

Uniqueness

tert-Butyl (2R,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter the compound’s electronic properties and reactivity compared to its halogenated analogs. Fluorine’s high electronegativity and small size can enhance binding interactions and metabolic stability, making this compound particularly valuable in drug design and development.

Biological Activity

tert-Butyl (2R,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate is a chiral compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting the central nervous system. This article delves into its biological activity, synthesis, and applications, supported by relevant data and findings from diverse sources.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H19FN2O2

- Molecular Weight : 218.27 g/mol

- CAS Number : 2166276-83-9

The compound features a tert-butyl ester group, an aminomethyl group, and a fluorine atom attached to a pyrrolidine ring. Its structure can enhance binding affinity to biological targets due to the steric effects of the tert-butyl group and the electronegativity of the fluorine atom.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions using appropriate precursors.

- Fluorination : Conducted using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

- Esterification : The tert-butyl ester is introduced using tert-butyl chloroformate under basic conditions.

The biological activity of this compound may be attributed to its interaction with specific molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the fluorine atom enhances binding affinity through hydrophobic interactions. The steric hindrance provided by the tert-butyl group influences the compound’s overall reactivity and selectivity.

Biological Activity

Research indicates that this compound exhibits promising biological activities:

- Medicinal Chemistry Applications : It serves as a building block for synthesizing pharmaceuticals that target neurological pathways.

- Enzyme Mechanisms : Studies have utilized this compound to investigate enzyme mechanisms and protein-ligand interactions.

Case Studies

- Neuropharmacology : In studies targeting neurotransmitter systems, derivatives of this compound demonstrated significant modulation of receptor activity, suggesting potential therapeutic effects in treating neurological disorders.

- Anticancer Activity : Recent investigations have explored its use in developing small molecular inhibitors that target PD-L1, a protein involved in immune evasion by tumors. Modifications to the pyrrolidine structure have been shown to enhance binding affinity and efficacy against cancer cell lines.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C10H19FN2O2 |

| Molecular Weight | 218.27 g/mol |

| CAS Number | 2166276-83-9 |

| Purity | ≥97% |

| Application Area | Findings |

|---|---|

| Medicinal Chemistry | Building block for CNS drugs |

| Enzyme Mechanisms | Investigated interactions |

| Cancer Research | Potential PD-L1 inhibitor |

Q & A

Q. How to resolve conflicting NMR data during structural assignment?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals and confirm carbon-proton connectivity.

- DFT Calculations : Predict chemical shifts and compare with experimental data.

- Literature Comparison : Cross-reference with published spectra of analogous compounds .

Data Contradictions and Solutions

- Stereochemical Discrepancies : reports spontaneous epimerization in MeOH, while assumes stability. Resolve by validating storage conditions via accelerated stability testing .

- Synthetic Yields : Yields for similar compounds vary (e.g., 60–88% in vs. 59% in ). Optimize reaction stoichiometry and purification protocols (e.g., flash chromatography vs. recrystallization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.